molecular formula C9H13NO B8448014 (4-Formylcyclohexyl)acetonitrile

(4-Formylcyclohexyl)acetonitrile

Cat. No.: B8448014
M. Wt: 151.21 g/mol
InChI Key: PRUGNYHNRYANOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Formylcyclohexyl)acetonitrile is a nitrile-containing organic compound with a cyclohexane ring substituted by a formyl group at the para position. Its molecular structure combines the reactivity of a nitrile group (-C≡N) and a formyl group (-CHO), making it valuable in organic synthesis, particularly in nucleophilic additions and condensation reactions.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(4-formylcyclohexyl)acetonitrile

InChI

InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h7-9H,1-5H2

InChI Key

PRUGNYHNRYANOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC#N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences among related compounds:

Compound Name Molecular Formula Functional Groups CAS Number Molecular Weight (g/mol)
(4-Formylcyclohexyl)acetonitrile* C₉H₁₁NO Nitrile (-C≡N), Formyl (-CHO) Not Provided ~149.2 (estimated)
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile C₁₄H₁₇NO₂ Nitrile, Hydroxyl (-OH) 918344-20-4 231.29
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol C₁₅H₁₉NO₂ Nitrile, Methoxy (-OCH₃), Hydroxyl 93413-76-4 245.32
4-Ethyl-4-formylhexanenitrile C₉H₁₅NO Nitrile, Formyl, Alkyl Chain Not Provided 153.22

*Inferred structure based on nomenclature and analogies to provided evidence.

Key Observations :

  • Functional Groups : The formyl group in (4-Formylcyclohexyl)acetonitrile enhances electrophilicity compared to hydroxyl or methoxy substituents in analogs. This increases its reactivity in aldehyde-specific reactions (e.g., aldol condensations) .
  • Molecular Weight and Polarity : Lower molecular weight and higher polarity (due to -CHO and -C≡N) suggest higher solubility in polar solvents (e.g., acetonitrile, water) compared to bulkier analogs .

Physical and Chemical Properties

Reactivity
  • Nitrile Group : All compounds undergo hydrolysis to carboxylic acids or amines under acidic/basic conditions. However, the formyl group in (4-Formylcyclohexyl)acetonitrile may accelerate reactions due to conjugation with the nitrile .
  • Formyl Group: Unique to (4-Formylcyclohexyl)acetonitrile and 4-Ethyl-4-formylhexanenitrile, this group enables nucleophilic additions (e.g., with Grignard reagents) and condensations (e.g., Knoevenagel) . Hydroxyl- and methoxy-substituted analogs lack this reactivity .
Stability
  • Thermal Stability : The formyl group may reduce thermal stability compared to methoxy or hydroxyl derivatives, as aldehydes are prone to oxidation .

Regulatory and Environmental Impact

  • Regulatory Status : Acetonitrile derivatives are regulated under TSCA (U.S.), EINECS/ELINCS (EU), and KECL (Korea) . The formyl group may subject (4-Formylcyclohexyl)acetonitrile to additional scrutiny due to higher reactivity.
  • Ecotoxicity: Limited data, but nitriles generally show moderate aquatic toxicity (e.g., LC50 for fish: 3587 ppm for acetonitrile) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.